4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15-11-17(23-20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRMYNSHNCOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications . Research indicates that it may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties against various bacterial strains. For example, derivatives of isoxazole have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound may interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
The biological activity of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is believed to involve interactions with various molecular targets, including:
- Protein Kinases : The compound may modulate the activity of protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in disease pathways, making them potential candidates for drug development targeting specific diseases .
Pharmacological Studies
Pharmacological investigations focus on the compound’s efficacy and safety profile. Studies have evaluated its potential as a lead compound for developing new drugs targeting specific diseases such as cancer and infections .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of various isoxazole derivatives, including this compound. The results indicated that these compounds could significantly inhibit the growth of human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 |
| Doxorubicin | 9.99 | HCT116 |
Case Study 2: Antimicrobial Effects
In another study, derivatives similar to this compound were evaluated for their antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, demonstrating moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 10 |
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Methylene Linker : The -CH2- group in the target compound may enhance conformational flexibility, improving binding to dynamic protein pockets compared to rigid analogs like SI32 .
- Substituent Position : Para-methoxy groups (target compound) optimize electronic effects for resonance stabilization, whereas meta-substitution (CAS 346719-61-7) disrupts this .
- Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., Compound 6) exhibit distinct electronic profiles but lower thermal stability, limiting their utility in high-temperature applications .
Biological Activity
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound belonging to the class of isoxazole derivatives, known for their diverse biological activities and therapeutic potential. This compound has been primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Isoxazole derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in cancer progression . Additionally, some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways and molecular targets involved are still under investigation, but preliminary data suggest that these compounds may modulate signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It might bind to receptors that regulate cellular responses to growth factors or cytokines.
Further research is needed to elucidate the exact mechanisms at play.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-methyl-3-phenylisoxazol-4-yl)methanol | Structure | Antimicrobial, anticancer |
| 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole | Structure | Anti-inflammatory, analgesic |
Unique Characteristics
This compound is unique due to its specific structural features, such as the methoxy group and benzamide moiety, which enhance its reactivity and biological interactions compared to other isoxazole derivatives .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
- Cancer Cell Line Studies : In vitro assays showed that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant decrease in edema and pro-inflammatory cytokine levels compared to control groups .
Q & A
Q. What are the key considerations for synthesizing 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide, and how can reaction parameters be optimized?
Answer: Synthesis typically involves coupling the 5-phenylisoxazole-3-methylamine moiety with 4-methoxybenzoyl chloride. Critical parameters include:
- Reagent stoichiometry : Use a 1:1 molar ratio of amine to acyl chloride to minimize side reactions (e.g., over-acylation) .
- Base selection : Sodium carbonate or sodium pivalate is recommended to neutralize HCl byproducts and maintain reaction efficiency .
- Solvent choice : Dichloromethane (DCM) or acetonitrile provides optimal solubility for intermediates .
- Safety protocols : Conduct hazard analysis for reagents like benzoyl chloride (mutagenicity risks) and ensure proper ventilation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm methoxy (-OCH) and isoxazole ring protons, with DMSO-d as the solvent for enhanced resolution .
- X-ray crystallography : Determine crystal packing and bond angles (e.g., orthorhombic system with space group ) to validate stereochemistry .
- Fluorometry : Assess fluorescence properties in solvents like ethanol, noting excitation/emission maxima for photophysical studies .
Advanced Research Questions
Q. How can computational chemistry improve the synthesis and functionalization of this compound?
Answer:
- Reaction path optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amide bond formation .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., trichloroisocyanuric acid) or solvent systems .
- In silico mutagenicity screening : Apply Ames test simulations to evaluate structural modifications that reduce mutagenic risks .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Compare NMR data with X-ray crystallography results to confirm proton assignments (e.g., methoxy group vs. aromatic protons) .
- Dynamic NMR studies : Investigate temperature-dependent splitting in -NMR to detect conformational flexibility in the isoxazole ring .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks to rule out impurities or isotopic interference .
Q. What biochemical pathways and targets are relevant for this compound in antibacterial research?
Answer:
- Enzyme inhibition : Target bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis and secondary metabolite production .
- Dual-target strategy : Design derivatives to simultaneously inhibit AcpS and Sfp PPTases, disrupting bacterial proliferation .
- Pathway analysis : Use transcriptomics to assess downstream effects on lipid biosynthesis and quorum sensing .
Methodological Notes
- Synthesis scalability : For multi-gram scales, replace dichloromethane with acetonitrile to improve safety and reaction control .
- Crystallization troubleshooting : If single crystals fail to form, employ vapor diffusion with pentane/ether mixtures to slow nucleation .
- Data interpretation : Always cross-reference computational predictions (e.g., PubChem-derived InChI keys) with experimental results to validate structural hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
